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Cycloviolacin H2

Cat. No.: B1578330
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloviolacin H2 is a synthetic cyclotide, a unique class of plant-derived cyclic peptides characterized by a head-to-tail cyclized backbone and a conserved cyclic cystine knot (CCK) motif. This structure provides exceptional stability against chemical and enzymatic degradation, making cyclotides an attractive scaffold for drug design and biotechnological applications. Like its structural analog cycloviolacin O2, this peptide is investigated for its potent and selective membrane-disrupting activity against cancer cell lines, including drug-resistant phenotypes. Its proposed mechanism of action involves permeabilizing the cell membrane, leading to rapid cell death. This property is of significant interest in oncology research for the development of novel chemotherapeutic and chemosensitizing agents. Furthermore, cycloviolacins demonstrate potent bactericidal activity, particularly against Gram-negative bacteria, positioning them as promising candidates in microbiology research for combating antibiotic-resistant infections. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

SAIACGESCVYIPCFIPGCSCRNRVCYLN

Origin of Product

United States

Isolation and Purification Methodologies for Cycloviolacin H2

Chromatographic Purification Strategies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isolation and Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the purification and analysis of cyclotides, including Cycloviolacin H2. researchgate.netkib.ac.cn This method separates molecules based on their hydrophobicity. springernature.com The principle involves a non-polar stationary phase, typically a silica (B1680970) support chemically modified with alkyl chains (e.g., C18), and a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile (B52724), often containing an ion-pairing agent such as trifluoroacetic acid (TFA). springernature.comoup.comfrontiersin.org

The process begins with the application of the crude or partially purified plant extract to the RP-HPLC column in a highly aqueous environment, which promotes the binding of hydrophobic peptides to the stationary phase. springernature.com Elution is then achieved by applying a gradient of increasing organic solvent concentration. springernature.com As the mobile phase becomes more non-polar, the bound peptides are sequentially released and eluted from the column in order of increasing hydrophobicity. springernature.com Due to a surface-exposed hydrophobic patch, cyclotides generally exhibit significant retention and elute at a late stage in the gradient. nih.gov

For the isolation of cyclotides from Viola hederacea, including this compound, repeated RP-HPLC steps are employed. researchgate.net After an initial preparative separation of the crude extract, the purity of the resulting fractions is assessed using analytical RP-HPLC. researchgate.net The purity of the final isolated peptide is confirmed by the presence of a single, sharp peak in the analytical chromatogram. researchgate.net

Preparative and Analytical Scale Separations

The purification of this compound utilizes both preparative and analytical scale chromatography, which differ in their primary objective and operational scale. rotachrom.com

Preparative Scale Separation : The initial goal of preparative chromatography is to isolate target compounds from a complex mixture in substantial quantities. rotachrom.com This process involves larger columns with larger diameter particles and higher flow rates to handle significant amounts of crude extract. oup.comrotachrom.com For the isolation of cyclotides from V. hederacea, a preparative C18 RP-HPLC column is used to fractionate the initial extract. researchgate.net This step serves to separate the cyclotide-rich fraction from other plant materials.

Analytical Scale Separation : In contrast, analytical chromatography aims to identify and quantify the components in a sample, rather than to isolate large amounts. rotachrom.com It employs smaller columns with smaller particle sizes and lower flow rates, which provides higher resolution and sensitivity. researchgate.net Following preparative fractionation, analytical RP-HPLC is used to assess the purity of the fractions containing this compound and to perform the final purification steps to achieve homogeneity. researchgate.net For instance, the purity of cyclotides from V. hederacea was assessed on an analytical C18 column using a linear acetonitrile gradient. researchgate.net

The following table outlines typical parameters that differentiate preparative and analytical RP-HPLC scales used in cyclotide purification.

ParameterPreparative RP-HPLCAnalytical RP-HPLC
Objective Isolate and purify large quantities of a substance. rotachrom.comIdentify and quantify components, assess purity. rotachrom.com
Column I.D. >10 mm (e.g., 20-310 mm) researchgate.netoup.com<5 mm (e.g., 2-4.6 mm) researchgate.netnih.gov
Particle Size Larger (e.g., 10-15 µm) researchgate.netoup.comSmaller (e.g., 3-5 µm) researchgate.netfrontiersin.org
Flow Rate Higher (e.g., 4-5 mL/min or more) oup.comLower (e.g., 200-300 µL/min) researchgate.netnih.gov
Sample Load High (milligrams to grams) rotachrom.comLow (micrograms to nanograms)

Other Advanced Chromatographic Methods

While RP-HPLC is the standard, other advanced and complementary chromatographic techniques are employed in the broader field of natural product purification and can be applied to complex separations like that of this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) : This technique is an evolution of HPLC that uses columns packed with sub-2 µm particles. nih.govmdpi.com The smaller particle size leads to significantly higher resolution, speed, and separation efficiency, making it ideal for analyzing complex mixtures or separating closely related isoforms of cyclotides. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful hyphenated technique is indispensable in cyclotide research. researchgate.net It couples the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. nih.govnih.gov As fractions are eluted from the HPLC column, they are directly ionized and analyzed by a mass spectrometer, providing precise mass information that is used to identify known cyclotides or characterize novel ones within the complex plant extract. nih.gov

Multi-Dimensional Chromatography : For exceptionally complex extracts, a single chromatographic step may be insufficient. Multi-dimensional chromatography involves using two or more columns or separation techniques with different selectivities. nih.govchromtech.com A sample might first be fractionated by preparative RP-HPLC and then a specific fraction could be subjected to a second type of chromatography, such as hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography, to resolve co-eluting impurities. mdpi.com

Supercritical Fluid Chromatography (SFC) : Regarded as a "green" chromatography technique, SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. rsc.org It can be an effective method for both analytical and preparative separations and offers an alternative to the large volumes of organic solvents used in traditional RP-HPLC. mdpi.comrsc.org

Structural Elucidation and Characterization of Cycloviolacin H2

Primary Structure Determination

The primary structure of a peptide refers to the linear sequence of its amino acids. Determining this sequence is a fundamental step in characterizing the molecule.

The amino acid sequence of Cycloviolacin H2 has been determined using standard methods in protein chemistry. diva-portal.org These methods often involve a combination of automated Edman degradation and mass spectrometry (MS). uq.edu.au

Edman Degradation: This classic method sequentially removes one amino acid at a time from the N-terminus of a peptide. rapidnovor.com The released amino acid derivative is then identified by chromatography. creative-proteomics.com This process is repeated to determine the sequence of the peptide. For complex molecules like cyclotides, the peptide is often first linearized by breaking the disulfide bonds and the cyclic backbone to facilitate sequencing. diva-portal.org

Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) is a powerful technique for peptide sequencing. rapidnovor.com In this method, the peptide is fragmented in the mass spectrometer, and the masses of the resulting fragments are used to deduce the amino acid sequence. diva-portal.org This technique is particularly advantageous due to its speed and sensitivity. diva-portal.org

The determined amino acid sequence for this compound is presented in the table below. uq.edu.auntu.edu.sg

This compound Amino Acid Sequence
AIACGESCVYIPCFIPGCSCRNRVCYLN

Table 1: The single-letter amino acid code for the primary structure of this compound.

A defining feature of cyclotides is the cystine knot, formed by three interlocking disulfide bonds. capes.gov.brresearchgate.netuq.edu.au Determining which cysteine residues are paired is crucial for understanding the three-dimensional structure. The disulfide connectivity for cyclotides, including those in the cycloviolacin family, follows a conserved pattern of CysI-CysIV, CysII-CysV, and CysIII-CysVI. uq.edu.aucapes.gov.br This knotted arrangement is critical for the stability of the cyclotide framework. capes.gov.brresearchgate.net

Initial debate over the exact connectivity was resolved through high-field NMR data analysis of cysteine side chain angles and chemical analysis of partially reduced species. capes.gov.br X-ray crystallography of other cyclotides has provided conclusive evidence for this disulfide bond topology. capes.gov.brresearchgate.net

Disulfide Bond Connected Cysteine Residues
1Cys I - Cys IV
2Cys II - Cys V
3Cys III - Cys VI

Table 2: The conserved disulfide bond connectivity pattern in cyclotides.

Amino Acid Sequencing (e.g., Edman Degradation, MS/MS)

Three-Dimensional (3D) Structure Determination

The 3D structure provides insight into the functional properties of the peptide. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method used to determine the solution structures of cyclotides like this compound. rcsb.orgmst.edu

Solution-state NMR spectroscopy is a powerful technique for determining the three-dimensional structures of proteins and peptides in a solution environment that mimics their physiological state. rcsb.orgnih.gov For cyclotides, samples are typically prepared by dissolving the peptide in a water/acetonitrile (B52724) solution. nih.gov

A suite of two-dimensional (2D) NMR experiments is employed to obtain the necessary structural information. nih.govwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. wikipedia.orgprinceton.edu This helps in identifying adjacent amino acid residues.

TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but reveals correlations between all protons within a spin system, not just those that are directly coupled. wikipedia.orgprinceton.edu This is particularly useful for identifying the complete spin systems of individual amino acid residues. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for 3D structure determination. It identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. princeton.edu The intensity of the NOE is inversely proportional to the distance between the protons.

E-COSY (Exclusive COSY): This experiment is used to measure coupling constants with high accuracy, which can provide information about dihedral angles within the molecule. capes.gov.brnih.gov

The first step in structure determination from NMR data is resonance assignment , which involves assigning every signal in the NMR spectra to a specific proton in the peptide. nih.gov This is achieved by analyzing the patterns of correlations in COSY and TOCSY spectra to identify amino acid types and then using sequential connectivities in the NOESY spectra to place them in the correct order. nih.gov

Once the resonances are assigned, the NOESY spectra are used to generate a list of distance constraints . capes.gov.br The intensities of NOE cross-peaks are translated into upper distance limits between pairs of protons. Dihedral angle constraints are derived from coupling constants measured in COSY and E-COSY spectra. capes.gov.brnih.gov Slowly exchanging amide protons, identified in experiments where the sample is dissolved in D₂O, provide information about hydrogen bonds, which are also used as structural constraints. capes.gov.brnih.gov

These experimental constraints are then used in computer programs like CYANA or CNS to calculate an ensemble of 3D structures that are consistent with the data. researchgate.netresearchgate.net The final structure is typically represented as an overlay of the 20 lowest energy structures. rcsb.orgresearchgate.net The structure of the related cyclotide, cycloviolacin O2, has been determined to bind near the surface of micelles, with its hydrophobic loops inserting into the membrane mimetic. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Structure Calculation and Refinement

The solution structure of cyclotides, and presumably this compound, is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The process begins with the acquisition of various two-dimensional NMR spectra, such as COSY, TOCSY, and NOESY, on samples of the purified peptide. portlandpress.com These experiments allow for the assignment of specific proton resonances to individual amino acid residues in the peptide's sequence. portlandpress.com

From the NOESY spectra, which detect protons that are close in space, a set of interproton distance restraints is derived. portlandpress.com These restraints are crucial for calculating the peptide's fold. Additional structural information is obtained from coupling constants (³J(HNHα)), which provide dihedral angle restraints for the peptide backbone. uq.edu.au

Initial 3D structures are calculated using software packages like DYANA or CNS (Crystallography & NMR System), which utilize the experimental restraints in a process called simulated annealing. portlandpress.comuq.edu.au This involves heating the system to a high temperature in a computational environment and then slowly cooling it, allowing the peptide chain to fold into a low-energy conformation that satisfies the experimental restraints. portlandpress.comuq.edu.au

The refinement of the calculated structures is a critical final step. The peptide structures are subjected to further molecular dynamics and energy minimization, often within a simulated water environment (a "water shell") to better mimic physiological conditions. portlandpress.comuq.edu.au This refinement protocol improves the quality of the final structures, resulting in a family of low-energy conformers that represent the solution structure of the peptide. uq.edu.au

Table 1: Experimental Restraints Used in Cyclotide Structure Calculation

Restraint Type Source Experiment(s) Information Provided
Interproton Distances NOESY Through-space distances between protons (<5 Å)
Backbone Dihedral Angles (φ) COSY, 1D-NMR Constraints on the protein backbone torsion angles
Sidechain Dihedral Angles (χ1) ECOSY Constraints on the sidechain torsion angles

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.comazolifesciences.com The method involves irradiating a single crystal of a substance with a focused beam of X-rays and analyzing the resulting diffraction pattern. cam.ac.uk The angles and intensities of the diffracted X-rays are used to calculate the electron density throughout the crystal, which in turn allows for the modeling of the exact position of each atom. cam.ac.uk

While X-ray crystallography provides high-resolution structural data, its application requires the growth of well-ordered crystals, which can be a significant challenge for many proteins and peptides. azolifesciences.com For the cyclotide family, NMR spectroscopy has been the predominant method for structure determination. researchgate.net A search of the available scientific literature did not yield any specific reports on the successful crystallization and subsequent X-ray diffraction analysis of this compound. Therefore, while theoretically applicable, solid-state structural data for this specific peptide from X-ray crystallography is not currently available.

Computational Modeling and Homology Studies

In the absence of direct experimental data from methods like X-ray crystallography or NMR, computational modeling provides a reliable alternative for predicting protein and peptide structures. nih.gov Homology modeling, in particular, is a widely used technique when a high-resolution structure of a related protein or peptide is available. mdpi.com

Given the high degree of sequence and structural conservation within the cyclotide family, the three-dimensional structure of this compound can be predicted with high confidence using homology modeling. plos.org The process involves using the experimentally determined structure of a closely related cyclotide, such as Cycloviolacin O1 or Kalata B1, as a template. researchgate.netplos.org

The general workflow for homology modeling is as follows:

Template Selection: A search is conducted against protein structure databases (like the Protein Data Bank or PDB) to find a known cyclotide structure that has a high sequence identity to this compound. nih.gov

Sequence Alignment: The amino acid sequence of this compound is aligned with the sequence of the selected template.

Model Building: A three-dimensional model of this compound is constructed based on the atomic coordinates of the template structure. nih.gov

Loop Modeling: Regions of the peptide that differ from the template, particularly in the flexible loop regions, are modeled separately.

Refinement and Validation: The resulting model is energy-minimized to resolve any steric clashes and its stereochemical quality is assessed using validation tools. scirp.org

Molecular dynamics (MD) simulations are also employed to study the behavior of cyclotides, providing insights into their stability and interaction with other molecules, such as lipid membranes. researchgate.net

Table 2: General Steps in Homology Modeling

Step Description Key Tools/Methods
1. Template Identification Find a suitable experimental structure with high sequence similarity. BLAST, FASTA, PDB
2. Alignment Align target sequence (this compound) with template sequence. ClustalW, T-Coffee
3. Model Generation Build the 3D model based on the template's coordinates. MODELLER, SWISS-MODEL
4. Model Refinement Optimize the model to correct for structural inaccuracies. Energy Minimization, Molecular Dynamics

Post-Translational Modifications and Their Structural Implications

The structure and exceptional stability of this compound are critically dependent on extensive post-translational modifications (PTMs). These modifications are enzymatic processes that alter the peptide chain after its synthesis and are fundamental to forming the final, functional molecule. nih.gov For cyclotides, two PTMs are of paramount importance:

Head-to-Tail Cyclization: The linear peptide precursor undergoes an enzymatic cyclization, where its N-terminal and C-terminal ends are joined by a peptide bond. uniprot.org This creates a continuous, circular backbone, which provides a significant degree of conformational rigidity and resistance to exonucleases (enzymes that degrade proteins from the ends).

Disulfide Bond Formation: this compound contains six conserved cysteine residues that form three interlocking disulfide bonds. uniprot.org This arrangement, known as the cyclic cystine knot (CCK) motif, is the defining structural feature of all cyclotides. researchgate.net The cystine knot creates a highly constrained and stable core, which acts as a scaffold for the intervening loops of the peptide. The specific connectivity of these bonds (Cys I-IV, Cys II-V, Cys III-VI) is essential for the correct folding and biological activity of the molecule. uniprot.org

Together, the cyclic backbone and the cystine knot make cyclotides like this compound exceptionally stable molecules, capable of withstanding thermal, chemical, and enzymatic degradation. researchgate.net These PTMs are therefore not merely additions but are integral to the peptide's defining three-dimensional structure and function. creative-proteomics.comqut.edu.au

Table 3: Compound Names Mentioned

Compound Name
This compound
Cycloviolacin O1
Cycloviolacin O2
Cycloviolacin O14
Cycloviolacin O18

Biosynthesis of Cycloviolacin H2

Gene-Encoded Precursor Proteins and Signal Peptides

The journey to create Cycloviolacin H2 begins at the genetic level. Cyclotides are ribosomally produced from dedicated genes that encode larger precursor proteins. nih.govmdpi.com In the Violaceae (violet) family, where this compound is found, these genes typically code for a precursor protein with a distinct, multi-domain architecture. frontiersin.orgnih.gov These domains are arranged sequentially and each plays a critical role in the processing and transport of the nascent peptide. frontiersin.orgresearchgate.net

The precursor protein begins with an N-terminal endoplasmic reticulum (ER) signal peptide. frontiersin.orgsci-hub.se This hydrophobic sequence acts as a molecular tag, directing the entire precursor protein into the cell's secretory pathway, starting with the ER. igem.org Following the ER signal is a region known as the N-terminal propeptide (NTPP), which is then followed by a highly conserved N-terminal repeat (NTR) region. nih.govfrontiersin.org Embedded after the NTR is the mature cyclotide domain—the sequence that will ultimately become this compound. Finally, the precursor is terminated by a C-terminal tail (CTR). frontiersin.org In some instances within the Violaceae family, precursor genes can encode for multiple cyclotide domains, which may be identical or different from one another. sci-hub.seuq.edu.au

Domain Function Typical Characteristics in Violaceae Precursors
ER Signal Peptide Targets the precursor protein to the endoplasmic reticulum.Hydrophobic N-terminal sequence, cleaved upon ER entry. igem.org
N-terminal Propeptide (NTPP) Part of the pro-region, may assist in proper folding and vacuolar targeting. frontiersin.orgnih.govVariable sequence located between the ER signal and the NTR. frontiersin.org
N-terminal Repeat (NTR) Highly conserved region preceding the cyclotide domain; involved in processing. nih.govdiva-portal.orgContains conserved cleavage sites for N-terminal processing. diva-portal.org
Cyclotide Domain (CD) The amino acid sequence of the mature this compound.Contains six conserved cysteine residues and a C-terminal Asn/Asp required for cyclization. uq.edu.auxiahepublishing.com
C-terminal Tail (CTR) Contains recognition sequences for enzymatic cyclization. frontiersin.orgxiahepublishing.comShort, hydrophobic region containing specific residues recognized by AEPs. diva-portal.organu.edu.au

Ribosomal Synthesis and Endoplasmic Reticulum Targeting

The genetic information encoded in the cyclotide gene is first transcribed into messenger RNA (mRNA). This mRNA transcript is then translated into the precursor protein by ribosomes in the cytoplasm. As the N-terminal ER signal peptide emerges from the ribosome, it is recognized by cellular machinery that halts translation and guides the ribosome-mRNA complex to the membrane of the endoplasmic reticulum. igem.org Translation then resumes, feeding the nascent precursor protein directly into the ER lumen. Once inside, the ER signal peptide has fulfilled its function and is cleaved off by a signal peptidase. researchgate.netigem.org

Enzymatic Processing and Cyclization Mechanisms

Following its entry into the secretory pathway, the linear, disulfide-bonded precursor undergoes enzymatic processing to release the mature cyclotide domain and ligate its ends. This process is primarily localized to the plant vacuole. nih.govrsc.org

The key enzymes responsible for the backbone cyclization of cyclotides are asparaginyl endoproteinases (AEPs), which are cysteine proteases also known as vacuolar processing enzymes. xiahepublishing.comacs.orgrsc.org AEPs exhibit a remarkable dual functionality, acting as both a protease and a ligase. acs.org The enzyme recognizes and cleaves the peptide bond on the C-terminal side of a highly conserved asparagine (Asn) or, less commonly, an aspartic acid (Asp) residue located at the very end of the cyclotide domain. uq.edu.auxiahepublishing.comnih.gov This cleavage releases the C-terminal tail and simultaneously forms a covalent acyl-enzyme intermediate. Instead of being resolved by hydrolysis, this intermediate undergoes a transpeptidation reaction. nih.govresearchgate.net The free N-terminal amino group of the same cyclotide domain then performs a nucleophilic attack on the acyl-enzyme intermediate, forming a new peptide bond and resulting in the head-to-tail cyclized backbone of this compound. researchgate.net

The precision of AEP-mediated cyclization depends on the enzyme's ability to recognize specific amino acid sequences within the precursor protein. The primary recognition point is the essential Asn (or Asp) residue at the C-terminus of the cyclotide domain. xiahepublishing.comanu.edu.au However, the residues immediately following this cleavage site in the C-terminal tail (CTR) are also critical for proper enzymatic docking and activity. anu.edu.aupnas.org In cyclotide precursors from the Violaceae family, the CTR often begins with a specific dipeptide motif. diva-portal.org The discovery of various cyclotides has shown that this recognition motif has some plasticity.

Position Relative to Cleavage Site Residue Requirement Function
P1 Asn or AspThe essential residue for AEP cleavage and formation of the acyl-enzyme intermediate. anu.edu.au
P1' Small Amino Acid (e.g., Ser, Ala, Gly)Occupies the S1' binding pocket of the AEP; a small side chain is preferred. diva-portal.organu.edu.au
P2' Hydrophobic Residue (e.g., Leu, Ile, Val)Believed to be important for docking into the enzyme's active site. diva-portal.orgpnas.org

Table based on findings for Violaceae cyclotide precursors. diva-portal.organu.edu.au

Role of Asparaginyl Endoproteinases (AEPs)

Disulfide Bond Formation and Isomerization

A defining feature of this compound is its cyclic cystine knot (CCK), a motif formed by three interlocking disulfide bonds. The formation of these bonds occurs in the oxidative environment of the endoplasmic reticulum, prior to the precursor's transport to the vacuole for cyclization. rsc.orguq.edu.au This oxidative folding is a crucial step that establishes the correct three-dimensional structure necessary for subsequent processing and ultimate stability. xiahepublishing.com Enzymes such as Protein Disulfide Isomerases (PDIs) are thought to catalyze the formation and isomerization of these disulfide bonds, ensuring that the six conserved cysteine residues are correctly paired (I-IV, II-V, III-VI) to form the intricate and exceptionally stable knot topology. acs.org This pre-folding in the ER brings the N- and C-termini of the cyclotide domain into close proximity, facilitating the final cyclization step in the vacuole. xiahepublishing.com

Comparative Biosynthetic Pathways within Cyclotide Subfamilies

While the fundamental biosynthetic pathway—ribosomal synthesis, ER targeting, oxidative folding, and AEP-mediated cyclization—is a common thread for all cyclotides, there are notable variations, particularly in precursor architecture, across different plant families and, to a lesser extent, among subfamilies.

Bracelet vs. Möbius: this compound is a bracelet cyclotide. The primary distinction between the bracelet and Möbius subfamilies is structural: Möbius cyclotides contain a cis-proline bond in one of their backbone loops, which introduces a 180° twist. diva-portal.orgxiahepublishing.com Bracelet cyclotides lack this feature. This structural difference, however, does not appear to stem from a fundamentally different biosynthetic machinery. Both subfamilies are found in the Violaceae, often in the same plant, and are processed from similar precursor architectures by the same class of AEP enzymes. researchgate.netxiahepublishing.com

Trypsin Inhibitors: This smaller subfamily, also known as cyclic knottins, has sequences that differ significantly from the bracelet and Möbius types. xiahepublishing.commdpi.com Despite these sequence differences, their biosynthesis also relies on AEP-mediated cyclization following cleavage after a C-terminal Asn/Asp residue, indicating a conserved maturation strategy. rsc.orgnih.gov

Comparison across Plant Families: The most dramatic differences in biosynthesis are seen between plant families. While precursors in Violaceae and Rubiaceae have the characteristic ER signal, pro-region, NTR, and CTR domains, cyclotides discovered in the Fabaceae (legume) family originate from a hijacked albumin gene. nih.govuq.edu.au In this case, the cyclotide domain replaces an albumin subunit and is flanked by a much larger C-terminal peptide, yet it is still processed by an AEP, highlighting the convergent evolution of this biosynthetic pathway. pnas.org

Chemical Synthesis and Engineering of Cycloviolacin H2

Total Chemical Synthesis Strategies

The total chemical synthesis of cyclotides such as Cycloviolacin H2 is a complex process that allows for the production of these natural products in the laboratory, enabling detailed study and the creation of novel analogs. oup.commdpi.com The general workflow involves the assembly of the linear peptide precursor, cyclization of the backbone, and finally, the formation of the three essential disulfide bonds to achieve the native, folded structure. scispace.com

The initial step in synthesizing this compound is the assembly of its linear amino acid sequence using Solid-Phase Peptide Synthesis (SPPS). This technique involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. nih.gov

Two primary chemistries are employed for SPPS:

Fmoc (9-fluorenylmethoxycarbonyl) Chemistry : This is the most common approach for cyclotide synthesis due to its use of milder reagents. oup.commdpi.com The synthesis begins by attaching the C-terminal amino acid to a resin, such as 2-chlorotrityl chloride (2-CTC) resin. mdpi.comnih.gov The use of an acid-labile resin like 2-CTC is crucial as it allows the completed linear peptide to be cleaved while keeping the side-chain protecting groups intact, which is often necessary for subsequent cyclization steps. nih.gov

Boc (tert-butyloxycarbonyl) Chemistry : An alternative strategy that uses a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for the final cleavage step. While effective, the harsh conditions make it less suitable for high-throughput or automated synthesis. nih.gov

The selection of SPPS chemistry and resin is critical for the successful assembly of the peptide precursor.

Table 1: Comparison of SPPS Chemistries for Cyclotide Synthesis

Feature Fmoc-SPPS Boc-SPPS
Nα-Protecting Group 9-fluorenylmethoxycarbonyl (Fmoc) tert-butyloxycarbonyl (Boc)
Deprotection Reagent Piperidine (B6355638) (a weak base) Trifluoroacetic acid (TFA) (a moderate acid)
Final Cleavage Mild acid (e.g., TFA) Strong acid (e.g., HF)
Common Resins 2-Chlorotrityl chloride (2-CTC), Wang Phenylacetamidomethyl (PAM), MBHA
Advantages Milder conditions, easier automation Historically well-established

| Disadvantages | Potential for side reactions with certain linkers | Use of hazardous HF, harsh conditions |

Once the linear peptide precursor is synthesized, the next step is to form the circular backbone. The most robust and widely used method for this is Native Chemical Ligation (NCL). mdpi.comrcsb.org This strategy creates a native peptide bond between the N- and C-termini of the linear precursor.

The NCL reaction mechanism proceeds as follows:

Thioester Formation : The linear peptide is synthesized with a C-terminal thioester group. This can be challenging with Fmoc-SPPS because the thioester bond is unstable to the piperidine used for deprotection. nih.gov To overcome this, strategies include post-cleavage thioesterification in solution or the use of specialized, stable linkers on the resin. nih.gov

Transthioesterification : The reaction requires an N-terminal cysteine residue. The thiol side chain of this cysteine attacks the C-terminal thioester of the same molecule, forming a new thioester-linked intermediate. uq.edu.au

S-N Acyl Shift : This intermediate undergoes a rapid and irreversible intramolecular rearrangement (an S-N acyl shift), where the nitrogen of the N-terminal cysteine attacks the thioester carbonyl. This forms a stable, native amide bond, resulting in a cyclized peptide backbone. cpu-bioinfor.org

This chemoselective ligation is performed in an aqueous buffer and is highly efficient for producing the circular backbone required for this compound. cpu-bioinfor.org

The final and most critical step is oxidative folding, where the six cysteine residues of the cyclized peptide are oxidized to form the three specific disulfide bonds that define the cyclic cystine knot. sb-peptide.com This process is particularly challenging for bracelet cyclotides like this compound.

Standard folding conditions that work well for other cyclotide subfamilies often result in a heterogeneous mixture of incorrectly folded isomers for bracelet cyclotides. Success requires carefully optimized conditions. Research on the closely related bracelet cyclotide, Cycloviolacin O2, has led to the development of effective folding protocols. One successful strategy involves a "one-pot" reaction that combines the NCL cyclization and oxidative folding steps. scispace.com An effective folding buffer for Cycloviolacin O2 was reported to contain a redox pair (GSH/cysteamine) and an organic co-solvent (35% dimethylsulfoxide) at a slightly basic pH of 8.5. nih.gov The folding pathway often proceeds through fully oxidized intermediates that slowly rearrange to form the thermodynamically stable native structure. scispace.com

To improve the efficiency of cyclotide synthesis, microwave-assisted techniques have been developed. Applying microwave irradiation during SPPS can significantly accelerate both the coupling and deprotection steps, dramatically reducing the time required to assemble the linear peptide precursor from days to hours. This method has been shown to increase the yield and purity of the crude peptide. Protocols have been successfully established that combine microwave-assisted Fmoc-SPPS for chain assembly with subsequent NCL for cyclization to produce representative members of all cyclotide subfamilies, including bracelet cyclotides.

Oxidative Folding and Disulfide Bond Formation

Chemoenzymatic Synthesis Approaches

An alternative to purely chemical ligation is chemoenzymatic synthesis, which combines the chemical synthesis of the linear peptide precursor via SPPS with an enzyme-mediated backbone cyclization. mdpi.com Several enzymes have been explored for this purpose:

Butelase 1 : A highly efficient ligase that can cyclize peptides with a broad range of sequences. It does not require the peptide to be pre-folded, making it a powerful tool. uq.edu.au

Sortase A : This enzyme can catalyze cyclization but requires specific recognition sequences at the peptide termini, which may leave residual non-native amino acids in the final product.

Trypsin : While effective, its use is generally limited to the synthesis of trypsin-inhibitor cyclotides. nih.gov

These enzymatic approaches offer high efficiency and specificity, providing a promising alternative to NCL for the production of this compound. mdpi.com

This compound Analog Design and Synthesis

The remarkable stability of the cyclotide scaffold makes it an ideal framework for protein engineering and drug design. oup.com By substituting amino acids in the six backbone loops of this compound, it is possible to create novel analogs with modified or entirely new biological activities while preserving the core structural integrity. oup.com

The synthesis strategies described above (SPPS, NCL, and oxidative folding) are the foundational methods used to produce these engineered analogs. For example, studies on other bracelet cyclotides have shown that introducing specific motifs, such as a D-Pro-Gly turn in loop 5, can improve the efficiency of the oxidative folding step. By systematically altering the sequence of this compound and testing the resulting bioactivity, researchers can explore structure-activity relationships to develop potent and selective therapeutic agents.

Table 2: List of Compounds Mentioned

Compound Name Classification/Note
This compound Bracelet cyclotide from Viola hederacea
Cycloviolacin O2 Bracelet cyclotide from Viola odorata, extensively studied for synthesis
Kalata B1 Prototypic Möbius cyclotide uq.edu.au
MCoTI-II Trypsin inhibitor cyclotide
Butelase 1 Plant-derived asparaginyl endopeptidase used for ligation uq.edu.au

Site-Directed Mutagenesis for Sequence Modification

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes to the DNA sequence that encodes a protein. neb.cn This method allows researchers to substitute, insert, or delete specific amino acids in the peptide sequence, which is a fundamental tool for probing structure-function relationships. neb.cnidtdna.com

For cyclotides, this technique is invaluable for understanding the role of individual amino acid residues in determining the peptide's biological activity, folding, and stability. nih.gov While no specific site-directed mutagenesis studies have been published for this compound, research on other cyclotides demonstrates the utility of this approach. For instance, studies on the prototypical cyclotide kalata B1 have used scanning mutagenesis to identify specific residues that enhance stability and insecticidal activity. acs.org In silico, or computational, studies on fragments of the related Cycloviolacin O2 have modeled the effects of replacing serine and glycine (B1666218) residues with lysine (B10760008) to potentially increase anticancer and antimicrobial properties, demonstrating how mutagenesis can be planned to enhance desired activities. biointerfaceresearch.com Such studies provide a roadmap for how site-directed mutagenesis could be applied to this compound to modulate its inherent antimicrobial properties or introduce new functionalities. diva-portal.org

Loop Grafting and Epitope Insertion

The cyclotide framework, with its hyper-stable CCK motif, is an ideal scaffold for protein engineering. uq.edu.au One of the most powerful engineering techniques applied to cyclotides is "loop grafting" or "epitope insertion." This process involves replacing one of the native backbone loops—the variable sequences between the conserved cysteine residues—with a bioactive peptide sequence (an epitope) from another protein. uq.edu.au This allows the stable cyclotide to act as a carrier and stabilizer for the grafted epitope, which might otherwise be unstable or quickly degraded in the body. researchgate.net

The six loops of a cyclotide offer potential grafting sites. Loops 2, 3, 5, and 6 are generally considered suitable for modification because they are not integral to the core cystine knot, which is primarily maintained by loops 1 and 4. nih.govbiointerfaceresearch.com The choice of loop can be strategic; for example, helical epitopes may be well-suited for insertion into loop 3, while longer sequences might be accommodated in loop 6. nih.gov

Although this compound has not been used as a scaffold in published grafting studies, its nature as a bracelet cyclotide makes it a potential candidate for such engineering. uq.edu.au The majority of grafting research has utilized the Möbius cyclotide kalata B1 and the trypsin inhibitor cyclotide MCoTI-II due to their more favorable folding properties in laboratory settings. uq.edu.au However, the principles are broadly applicable, and the ability to graft epitopes onto cyclotide scaffolds has been used to create novel molecules with activities ranging from anticancer to anti-obesity and antiviral effects. nih.govresearchgate.net This highlights the potential for engineering this compound to serve as a stable framework for diverse therapeutic peptides.

Chemical Modifications of Amino Acid Residues

Beyond genetic engineering, direct chemical modification of the amino acid residues in a purified cyclotide provides a powerful method to investigate the role of specific chemical groups on its function. Techniques such as esterification and acetylation can alter the charge and properties of amino acid side chains.

While no such studies have been specifically published for this compound, extensive research on the closely related bracelet cyclotide, Cycloviolacin O2, has established the critical importance of charged residues for its biological activities. oup.com These studies serve as a direct model for understanding the potential impact of similar modifications on this compound.

Esterification: This reaction typically targets carboxylic acid groups, such as those on glutamic acid (Glu) and aspartic acid (Asp) residues. In studies on Cycloviolacin O2, the single, highly conserved Glu residue was esterified via methylation. diva-portal.orgresearchgate.net This modification, which neutralizes the negative charge of the Glu residue, led to a dramatic 48-fold decrease in cytotoxic potency against a human lymphoma cell line. researchgate.net This suggests that the negative charge of this specific residue is crucial for the peptide's mechanism of action, likely by stabilizing the structure through a network of hydrogen bonds. diva-portal.orgoup.com

Acetylation: This modification targets primary amines, such as the side chains of lysine (Lys) residues, effectively masking their positive charge. When the two Lys residues in Cycloviolacin O2 were acetylated, its cytotoxic potency was reduced by three-fold. researchgate.net The simultaneous modification of both arginine and lysine residues resulted in a seven-fold loss of activity. researchgate.net

These findings collectively demonstrate that the surface charge of cyclotides is finely tuned for optimal biological activity. The specific arrangement of positive and negative charges is critical for interactions with cell membranes, which is a key part of the mechanism of action for many cyclotides. nih.gov

Data on Chemical Modifications of the Related Cyclotide, Cycloviolacin O2

The following table summarizes key research findings on the chemical modification of Cycloviolacin O2, which informs the potential effects of similar modifications on this compound.

Cyclotide Modification Type Target Residue(s) Reagent(s) Used Observed Effect on Cytotoxic Activity Reference(s)
Cycloviolacin O2Esterification (Methylation)Glutamic Acid (Glu)Acetyl chloride in Methanol (B129727)48-fold decrease in potency researchgate.net
Cycloviolacin O2AcetylationLysine (Lys)Acetic acid anhydride (B1165640)3-fold decrease in potency researchgate.net
Cycloviolacin O2Masking of ArginineArginine (Arg)1,2-CyclohexanedioneVirtually no change in potency researchgate.net
Cycloviolacin O2Combined Acetylation/MaskingLysine (Lys) and Arginine (Arg)Acetic acid anhydride & 1,2-Cyclohexanedione7-fold decrease in potency researchgate.net

Biological Activities and Mechanistic Studies of Cycloviolacin H2

Cellular and Subcellular Interaction Mechanisms

The primary mechanism of action for cycloviolacin H2 and other cyclotides involves direct interaction with and disruption of cellular membranes. nih.govsb-peptide.com This interaction is highly dependent on the lipid composition of the target membrane, leading to a degree of selectivity for certain cell types. researchgate.net

Membrane Interaction and Disruption

This compound exhibits a strong affinity for cellular membranes, a process driven by both electrostatic and hydrophobic forces. researchgate.net Studies have shown that cyclotides, including cycloviolacin O2 (a closely related analog), preferentially bind to membranes containing phosphatidylethanolamine (B1630911) (PE) headgroups. researchgate.netmdpi.comuq.edu.au This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane disruption. researchgate.netuq.edu.au The interaction is rapid, with evidence of membrane disintegration in human lymphoma U-937 GTB cells occurring within minutes of exposure. sb-peptide.comdiva-portal.org This membrane-disrupting activity is a key component of its cytotoxic effect. sb-peptide.com

Pore Formation and Membrane Permeabilization

A crucial consequence of this compound's interaction with the cell membrane is the formation of pores, which leads to membrane permeabilization. sb-peptide.comresearchgate.netresearchgate.netnih.gov This process allows for the uncontrolled passage of ions and small molecules across the membrane, disrupting cellular homeostasis and ultimately leading to cell death. nih.gov The ability to form pores has been verified using techniques such as SYTOX Green assays, which demonstrate cellular disruption that correlates with the cytotoxic effects of the cyclotide. researchgate.netnih.gov This permeabilization is not random; studies on the related cycloviolacin O2 suggest a specificity for inducing pore formation in highly proliferating tumor cells while having minimal effect on primary human brain endothelial cells. researchgate.netnih.gov

Role of Hydrophobic Patch and Charged Residues in Membrane Activity

The specific molecular features of this compound are critical to its membrane-disrupting activity. The molecule is amphipathic, featuring a prominent hydrophobic patch on its surface. oup.com This patch, primarily formed by residues in loops 2 and 3 for bracelet cyclotides like this compound, is thought to be essential for inserting into the hydrophobic core of the lipid bilayer. researchgate.netplos.org

In addition to the hydrophobic patch, charged residues play a crucial role. The electrostatic attraction between the positively charged residues on the cyclotide and the negatively charged components of target cell membranes is a key initial step in the binding process. researchgate.net For instance, in cycloviolacin O2, the presence of two lysine (B10760008) residues and an arginine residue contributes significantly to its activity. oup.com Masking these positive charges leads to a substantial loss of activity. oup.com Furthermore, a highly conserved glutamic acid residue is vital for maintaining the structural integrity of the cyclotide, which in turn allows for efficient aggregation within the membrane. nih.govproteopedia.org This structural stability, conferred by the glutamic acid and the cystine knot, is a prerequisite for its membrane-disrupting function. nih.gov

In vitro Biological Activities (excluding human clinical trials)

The membrane-disrupting capabilities of this compound translate into potent cytotoxic activity against various cancer cell lines in laboratory settings.

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., U937, MCF-7)

This compound and its analogs have demonstrated significant cytotoxic effects against several human cancer cell lines. For example, the related cycloviolacin O2 is potently cytotoxic to the human lymphoma cell line U-937 GTB, with a reported IC50 value of 0.75 μM. mdpi.com It also shows activity against the MCF-7 breast cancer cell line. researchgate.netnih.gov The cytotoxic potency of cyclotides is concentration-dependent. sb-peptide.com

Cytotoxic Activity of Cycloviolacin O2 Against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (μM)Reference
U-937 GTBHuman Lymphoma0.75 mdpi.com
CCRF-CEMLeukemia0.3 mdpi.com
NCI-H69Small Cell Lung Cancer1.2 mdpi.com
HT29Colon Cancer5.3 mdpi.com
MCF-7Breast Cancer0.64 - >10 nih.gov

The primary mechanism of cytotoxicity induced by this compound appears to be necrosis. uq.edu.au Live-cell imaging has shown that exposure to cyclotides like hyen D, which has comparable activity to cycloviolacin O2, induces rapid membrane blebbing and cell necrosis. uq.edu.au Studies on U-937 GTB cells exposed to cycloviolacin O2 revealed morphological changes consistent with necrotic cell death, such as disintegrated cell membranes, within a very short time frame. sb-peptide.comdiva-portal.org The rapid onset of cytotoxicity, as measured by assays that detect plasma membrane integrity, further supports a necrotic mode of cell death. diva-portal.org While some studies suggest a potential for apoptosis, particularly with modified peptide fragments, the predominant and most rapid effect observed with the intact cyclotide is membrane disruption leading to necrosis. uq.edu.aubiointerfaceresearch.com

Selectivity towards Cancer Cells vs. Normal Cells
Chemosensitization Properties

Cyclotides have demonstrated potential as chemosensitizers, meaning they can enhance the efficacy of conventional chemotherapy drugs. For instance, Cycloviolacin O2 has been shown to make drug-resistant breast cancer cells more susceptible to treatment by forming pores in the cell membrane, which allows for increased uptake of the chemotherapeutic agent. researchgate.net This pore-forming ability is a characteristic feature of many cyclotides. researchgate.net By disrupting the cancer cell membrane, these peptides can help overcome mechanisms of drug resistance. While this is a promising area of research for the cyclotide family, specific studies on the chemosensitization properties of this compound have not been detailed in the available literature.

Antimicrobial Activity

Antibacterial Activity (e.g., Gram-negative bacteria)

Cyclotides are recognized for their potent antimicrobial properties, with some members showing particularly strong activity against Gram-negative bacteria. nih.govcapes.gov.brresearchgate.net Cycloviolacin O2, for example, is a potent bactericidal agent against Gram-negative species such as Salmonella enterica, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govoup.com The antibacterial action is linked to the disruption of the bacterial cell membrane. nih.govacs.org The charged residues on the cyclotide molecule are crucial for this activity, as masking these charges leads to a significant loss of bactericidal effect. nih.govresearchgate.net While broad-spectrum activity is noted among cycloviolacin cyclotides, specific data on the antibacterial profile of this compound is not extensively documented. researchgate.net

Table 1: Antibacterial Activity of Selected Cyclotides

Cyclotide Target Bacteria (Gram-negative) Observed Effect

This table is based on data for closely related cycloviolacins, as specific data for this compound is limited.

Antifungal Activity

Certain cyclotides also exhibit antifungal properties. acs.org For example, studies have shown that Cycloviolacin O2, along with other cycloviolacins, is effective against the fungus Candida albicans, demonstrating a significant fungicidal effect at micromolar concentrations. nih.gov The proposed mechanism, similar to their antibacterial action, involves the formation of pores in the fungal cell membrane, which disrupts cellular integrity and leads to cell death. nih.govacs.orgnih.gov Research specifically detailing the antifungal activity of this compound is not currently available. researchgate.net

Antiviral Activity (e.g., Anti-HIV-1)

The antiviral potential of cyclotides, particularly against the Human Immunodeficiency Virus (HIV-1), is an area of active research. google.com These peptides can act by disrupting the viral envelope, thereby preventing the virus from fusing with and entering host cells. nih.gov Studies on Cycloviolacin O2 have shown that it can suppress viral load and enhance the efficacy of antiretroviral drugs by targeting the membranes of both HIV-1-infected cells and the virus particles themselves. mdpi.comresearchgate.net This membrane-active property is a common feature among antiviral cyclotides. mdpi.com While a database of antiviral peptides lists this compound in the context of anti-HIV activity, specific experimental data on its efficacy and mechanism of action are not provided in the available search results. google.com

Nematicidal and Insecticidal Activities

Cyclotides are considered part of the natural defense system of plants against pests, exhibiting both nematicidal and insecticidal properties. acs.orgresearchgate.net Research has demonstrated that cyclotides like Cycloviolacin O2 are toxic to the larvae of the model nematode Caenorhabditis elegans. nih.govuq.edu.au The mode of action appears to involve membrane disruption, leading to the formation of blebs on the nematode's membrane, ultimately causing death. nih.govuq.edu.au Similarly, cyclotides have shown insecticidal effects, for instance, against the cotton bollworm (Helicoverpa armigera), where they can inhibit growth and cause mortality. researchgate.net The specific nematicidal and insecticidal activities of this compound have not been individually characterized in the reviewed literature.

Other Reported Bioactivities (e.g., molluscicidal, protease inhibition, anti-neurotensin)

This compound, a cyclotide originating from the plant Viola hederacea, has been identified as having several biological activities. cpu-bioinfor.orgoup.com Database entries and literature reviews consistently report its antimicrobial, antiviral, and anti-HIV activities. rsc.orgresearchgate.netnih.govcpu-bioinfor.org The primary function of cyclotides like this compound within their source plant is believed to be related to host defense. cpu-bioinfor.org

However, specific studies detailing its efficacy in several specialized bioactivity assays are not available in the public domain. There is no specific information available from the performed searches regarding the molluscicidal , protease inhibition , or anti-neurotensin activities of this compound. While these activities have been reported for the broader cyclotide family, they are not directly attributed to the H2 variant in the available literature. rsc.org For instance, while some cyclotides are known to be protease inhibitors, specific targets or inhibitory constants for this compound have not been documented in the search results. frontiersin.org Similarly, molluscicidal properties have been described for other cyclotides such as cycloviolacin O1 and kalata B7, but not for this compound. rsc.org

In vivo Preclinical Pharmacological Investigations (animal models, excluding human clinical trials)

Detailed preclinical pharmacological data for this compound from in vivo animal models is largely absent from the available scientific literature.

Efficacy Studies in Animal Models

There are no specific efficacy studies for this compound in animal models reported in the search results. One high-throughput screening study that identified numerous peptides with potential antimicrobial effects was unable to successfully purify this compound for further validation and in vivo testing. nih.gov While other cyclotides have been tested in animal infection models, no such data is available for this compound.

Pharmacokinetic and Pharmacodynamic Studies (e.g., bioavailability, metabolism, distribution)

No specific pharmacokinetic or pharmacodynamic studies for this compound were found. A comprehensive review of compounds from the Viola genus notes a general lack of pharmacokinetic research for its active constituents, further highlighting the data gap in this area. oup.com

Evaluation of Therapeutic Window in Animal Models

There is no information available regarding the evaluation of the therapeutic window for this compound in animal models.

Structure Activity Relationship Sar Studies of Cycloviolacin H2 and Its Analogues

Impact of Amino Acid Sequence Variations on Biological Activity

The amino acid sequence of cyclotides is a primary determinant of their biological activity. While the cyclic cystine knot (CCK) framework provides exceptional stability, the variations in the amino acid sequences of the backbone loops are responsible for the diverse range of biological activities observed. nih.govresearchgate.net Even minor changes in the amino acid sequence can lead to significant differences in bioactivity. diva-portal.org For instance, a single amino acid difference between cycloviolacin O2 (cyO2) and cycloviolacin O13 resulted in an eight-fold increase in hemolytic activity for cyO13. diva-portal.org

Studies on various cyclotides from Viola odorata have shown that while the proteolytic stability of the cyclotide framework remains largely unaffected by sequence variations, the biological activity, such as hemolytic and insecticidal activities, is considerably influenced. nih.govnih.gov This highlights that the CCK motif acts as a stable scaffold upon which a combinatorial array of sequences is displayed for various functions, primarily believed to be in plant defense. nih.govnih.gov The diversity in sequences, particularly in the loops between the conserved cysteine residues, allows for a wide range of biological targets and mechanisms of action. diva-portal.orgnih.gov

The following table illustrates the impact of amino acid substitutions on the biological activity of cyclotide analogues.

Parent CyclotideAnalogueAmino Acid SubstitutionChange in Biological ActivityReference(s)
Cycloviolacin O2Cycloviolacin O13Single amino acid change8-fold increase in hemolytic activity diva-portal.org
Kalata B1[T20K]kalata B1Threonine to Lysine (B10760008) at position 20Altered activity, entered clinical trials for multiple sclerosis researchgate.net
Kalata B1[P20D/V21K]kalata B1Proline to Aspartic acid and Valine to LysineNo hemolytic activity portlandpress.com
Kalata B1[W19K/P20N/V21K]kalata B1Tryptophan to Lysine, Proline to Asparagine, and Valine to LysineNo hemolytic activity portlandpress.com

Role of Specific Residues (e.g., Conserved Glutamic Acid, Lysine, Arginine)

Specific amino acid residues play crucial roles in the biological activity of cycloviolacins. The conserved glutamic acid (Glu) residue in loop 1 is of particular importance. diva-portal.orgdiva-portal.org Chemical modification studies on cycloviolacin O2 have demonstrated that methylation of this single glutamic acid residue leads to a dramatic 48-fold decrease in cytotoxic potency. oup.comnih.gov This suggests that the negative charge and/or the hydrogen-bonding capability of the glutamic acid is critical for its function. oup.comnih.gov NMR studies have revealed that this glutamic acid has a key structural role, coordinating a set of hydrogen bonds that stabilize the cyclotide structure, particularly the interaction with loop 3. oup.comnih.gov Disruption of these hydrogen bonds, as seen in the methylated analogue, likely leads to a loss of the necessary conformation for efficient membrane interaction and aggregation. oup.comnih.gov

Positively charged residues, such as lysine (Lys) and arginine (Arg), also contribute to the biological activity, although their roles can be more nuanced. In cycloviolacin O2, masking the two lysine residues by acetylation resulted in a 3-fold reduction in cytotoxic activity, while modifying the single arginine residue had virtually no effect on cytotoxicity. nih.gov However, for antibacterial activity against Salmonella enterica, masking either the glutamic acid or the two lysine residues resulted in a near-total loss of activity, while the arginine-modified derivative retained low activity. oup.com This indicates that the importance of charged residues can be context-dependent, varying with the specific biological activity being measured. oup.comnih.gov Computational studies have also highlighted the importance of lysine residues in designing stable therapeutic peptides with low hemolytic activity derived from cycloviolacin O2 fragments. biointerfaceresearch.com

The table below summarizes the effects of modifying specific charged residues in Cycloviolacin O2.

Modified Residue(s)Chemical ModificationImpact on CytotoxicityImpact on Antibacterial Activity (vs. S. enterica)Reference(s)
Glutamic acidMethylation48-fold decrease in potencyNear total loss of activity oup.comnih.gov
Two Lysine residuesAcetylation3-fold decrease in potencyNear total loss of activity oup.comnih.gov
Arginine residue1,2-cyclohexanedione treatmentVirtually no change in potencyRetained low activity oup.comnih.gov
Arginine and Lysine residuesCombined modification7-fold loss of potencyNot specified nih.gov

Influence of Conformational Flexibility and Structural Motifs

The rigid and exceptionally stable structure of cyclotides, conferred by the cyclic cystine knot (CCK) motif, is a defining feature that influences their biological activity. oup.comtandfonline.com This motif forces hydrophobic residues to be exposed on the molecular surface, creating an amphipathic structure with a hydrophobic patch that is crucial for membrane interaction. diva-portal.orgoup.com The CCK motif itself, comprising the cyclic backbone and the three knotted disulfide bonds, is essential for bioactivity. acs.orgnih.gov Studies on analogues with partially or completely reduced cystine knots showed a loss of function, indicating that the structural integrity provided by the knot is paramount. acs.orgnih.gov

Computational and Biophysical Approaches for SAR Analysis

A variety of computational and biophysical techniques are employed to elucidate the structure-activity relationships of cycloviolacins and their analogues.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models have been developed to link the physicochemical properties of cyclotides, such as lipophilicity and the distribution of charged surfaces, to their cytotoxic and anthelmintic activities. plos.orgsemanticscholar.org These models suggest that activity is often proportional to the lipophilic and positively charged surface areas, particularly when these features are asymmetrically distributed. plos.org

Homology Modeling: For cyclotides with unknown three-dimensional structures, homology modeling is used to generate predicted structures based on the known structures of related cyclotides. plos.org These models can then be used for further computational analysis.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of cyclotides and their interactions with biological membranes at an atomic level. researchgate.net For instance, simulations have been used to study the binding of cycloviolacin O2 to different types of lipid bilayers, revealing the importance of electrostatic attractions and the insertion of hydrophobic residues into the membrane core. researchgate.net

In Silico Mutagenesis and Docking: Computational methods are used to predict the effects of amino acid substitutions on peptide stability and activity. biointerfaceresearch.com Docking studies can predict the binding modes of cyclotides to target proteins, such as the Fas receptor, to elucidate potential mechanisms of action like apoptosis induction. biointerfaceresearch.com

Biophysical Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the three-dimensional structures of cyclotides in solution. nih.govnih.gov It has been crucial in identifying the CCK motif, characterizing the conformation of the backbone loops, and observing structural changes resulting from chemical modifications, such as the disruption of hydrogen bonds upon methylation of the conserved glutamic acid in cycloviolacin O2. nih.govrcsb.org

Mass Spectrometry (MS): Techniques like MALDI-TOF and electrospray ionization MS are essential for determining the molecular weights and amino acid sequences of cyclotides. nih.govdiva-portal.org MS/MS is used for de novo sequencing after reduction and alkylation of the disulfide bonds and enzymatic cleavage. oup.com

Circular Dichroism (CD) Spectroscopy: CD is used to study the secondary structure content of peptides and to monitor conformational changes upon interaction with membranes or other molecules. diva-portal.org

Fluorescence Spectroscopy and Surface Plasmon Resonance (SPR): These techniques are used to study the interactions of cyclotides with model membranes, providing data on binding affinity and kinetics. diva-portal.orgresearchgate.net

These combined computational and biophysical approaches provide a comprehensive understanding of the structural determinants of Cycloviolacin H2's biological activity, guiding the rational design of new peptides with improved therapeutic potential. biointerfaceresearch.comresearchgate.net

Analytical and Biotechnological Production Methods for Cycloviolacin H2

Quantitative and Qualitative Analytical Methods

The analysis of Cycloviolacin H2, like other cyclotides, relies on a combination of chromatographic and spectrometric methods to determine its identity, quantity, and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the detection and characterization of cyclotides. diva-portal.orgnih.gov It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov In the analysis of plant extracts, LC-MS is the primary tool for initial screening to identify fractions containing compounds within the typical molecular weight range of cyclotides (2.5-4.0 kDa). goldaruco.comuq.edu.au

The characterization of a cyclotide such as this compound typically follows a standardized procedure. Initially, the molecular mass is determined using MS. To confirm the primary structure, the peptide's disulfide bonds must be broken. This is achieved through a process of reduction, commonly using agents like dithiothreitol (B142953) (DTT), followed by alkylation (e.g., with iodoacetamide) to prevent the disulfide bonds from reforming. diva-portal.org This process also helps confirm the presence of six cysteine residues, as the mass increases by a predictable amount (58 Da for each carbamidomethylated cysteine). diva-portal.org The now-linear peptide is then subjected to enzymatic digestion using proteases like trypsin or endoproteinase Glu-C. diva-portal.orguq.edu.au The resulting fragments are then analyzed by tandem mass spectrometry (MS/MS), where they are fragmented further to reveal their amino acid sequence. diva-portal.orgoup.com By analyzing the fragmentation patterns (b- and y-ions), the full amino acid sequence can be pieced together. uq.edu.au

Table 1: General Workflow for MS-Based Characterization of Cycloviolacins

Step Technique Purpose Key Findings/Information Obtained
1. Initial Detection LC-MS To identify potential cyclotides in a complex mixture (e.g., plant extract). Detection of masses in the 2.5-4.0 kDa range, typical for cyclotides. goldaruco.comuq.edu.au
2. Reduction & Alkylation Chemical Reaction (e.g., DTT & Iodoacetamide) To linearize the peptide by breaking disulfide bonds for sequencing. Confirmation of six cysteine residues through a specific mass increase (348 Da for carbamidomethylation). diva-portal.org
3. Enzymatic Digestion Protease Treatment (e.g., Trypsin, Glu-C) To break the linearized peptide into smaller, manageable fragments for MS/MS. Generation of linear peptide fragments suitable for sequencing. diva-portal.org

| 4. Sequencing | MS/MS | To determine the precise amino acid sequence of the fragments. | Generation of fragment ion spectra (b- and y-ions) that allow for de novo or database-assisted sequence determination. uq.edu.auoup.com |

This table presents a generalized workflow applicable to cyclotides. Specific parameters may vary based on the exact compound and instrumentation.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and the analytical assessment of this compound. sb-peptide.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for cyclotide analysis, effectively separating these relatively hydrophobic peptides from other plant metabolites or synthesis-related impurities. oup.comresearchgate.net

For purification, preparative RP-HPLC columns are used to isolate the cyclotide of interest from crude extracts or reaction mixtures. oup.com The purity of the final product is then assessed using analytical RP-HPLC. A pure sample should ideally present as a single, sharp peak in the chromatogram. oup.com Purity levels are often determined by integrating the area of the target peak and expressing it as a percentage of the total area of all detected peaks, with purities exceeding 95% being a common standard for subsequent biological or structural studies. oup.comresearchgate.net Quantification can be achieved by comparing the peak area of the sample to a calibration curve generated from a known concentration of a reference standard. seq.es

Table 2: Typical RP-HPLC Conditions for Cycloviolacin Analysis

Parameter Description Example from Cyclotide Analysis
Stationary Phase (Column) Solid support that interacts with the analytes. C18 (e.g., Phenomenex Jupiter, ReproSil-Pur C18-AQ) is commonly used due to its hydrophobicity. nih.govoup.com
Mobile Phase Solvent system that carries the sample through the column. A gradient of water and acetonitrile (B52724) (ACN), often with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.05% TFA). oup.com
Gradient The change in mobile phase composition over time. A linear gradient, for example, from 10% to 60% or 25% to 75% acetonitrile over a set time (e.g., 30-45 minutes). nih.govoup.com

| Detection | Method for visualizing the separated components. | UV absorbance is typically monitored at wavelengths of 215 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr). oup.com |

This table outlines typical conditions based on the analysis of related cycloviolacins like Cycloviolacin O2. Specific conditions would be optimized for this compound.

While MS provides sequence information, spectroscopic techniques are required to determine the correct three-dimensional fold and the disulfide bond connectivity of the cyclic cystine knot. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for elucidating the 3D structure of cyclotides in solution. nih.govnih.gov

A suite of two-dimensional NMR experiments, including TOCSY (Total Correlation Spectroscopy), COSY (Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed. nih.gov TOCSY and COSY experiments are used to assign specific proton resonances to individual amino acid spin systems. nih.gov The crucial NOESY experiment detects protons that are close in space (typically <5 Å), providing the distance restraints needed to calculate the peptide's 3D structure. nih.govresearchgate.net The presence of a cis-proline bond, a key feature distinguishing the Möbius and bracelet subfamilies of cyclotides, can also be confirmed by specific NMR signals. uq.edu.au The correct fold, including the characteristic cystine knot, is confirmed by a dispersed pattern of signals in the NMR spectrum, which is indicative of a well-structured peptide. researchgate.netrcsb.org

HPLC-Based Quantification and Purity Analysis

Biotechnological Production Strategies

While chemical synthesis is a viable option for producing cyclotides, it can be costly for large-scale production. uq.edu.au Biotechnological methods offer a promising alternative by leveraging biological systems to produce these complex peptides.

Recombinant DNA technology allows for the production of cyclotides in various host organisms. The choice of expression system depends on factors like yield, cost, and the ability to perform necessary post-translational modifications.

Bacterial Systems (e.g., E. coli) : E. coli is a widely used host due to its rapid growth and high expression levels. mdpi.com However, producing cyclotides in bacteria presents challenges. The reducing environment of the bacterial cytoplasm is not conducive to the formation of the three essential disulfide bonds. Furthermore, bacteria lack the native machinery for head-to-tail cyclization. To overcome this, cyclotide precursors are often expressed as fusion proteins with self-splicing units called inteins. mdpi.comnih.gov The intein facilitates the creation of a C-terminal thioester which can then react with an N-terminal cysteine residue in a process called native chemical ligation (NCL) to cyclize the backbone in vitro after purification. mdpi.comgoogle.com

Yeast Systems : Yeast, as a eukaryotic organism, possesses a more favorable environment for disulfide bond formation than bacteria. It has also been explored for cyclotide production, often employing strategies similar to those used in bacteria, such as intein-mediated cyclization.

Plant Systems : Since cyclotides are naturally produced in plants, using plant-based expression systems is an attractive strategy. researchgate.net This can be achieved through stable transformation of host plants or transient expression via agroinfiltration. researchgate.net A key advantage is that plants possess the enzymes, such as asparaginyl endopeptidases (AEPs), that are responsible for the natural processing and cyclization of the cyclotide precursor protein. nih.gov This can potentially allow for the direct production of correctly folded and cyclized peptides. researchgate.net

A major challenge in both chemical and biotechnological production is achieving efficient oxidative folding to form the correct native disulfide-bonded structure from a linear or reduced precursor. The formation of the intricate cystine knot can be slow and compete with the formation of misfolded isomers or aggregation. nih.gov

Optimization of in vitro folding conditions is therefore critical. This involves systematically varying parameters such as pH, temperature, peptide concentration, and the composition of the redox buffer (which typically contains a mixture of reduced and oxidized glutathione, GSH/GSSG). uq.edu.au Additives like organic co-solvents (e.g., isopropanol, dimethylsulfoxide) or detergents can also be used to improve folding yields, particularly for challenging sequences like those in the bracelet subfamily. nih.gov

In recombinant systems, yields can be optimized by codon-optimizing the gene for the host organism, using strong promoters to drive expression, and co-expressing folding catalysts or the specific plant enzymes required for cyclization. mdpi.com Furthermore, strategic mutations in the cyclotide sequence itself, particularly in the loops between the conserved cysteines, can sometimes be introduced to improve folding efficiency without compromising biological activity. nih.govacs.org

Future Directions in Cycloviolacin H2 Research

Exploration of Undiscovered Cycloviolacin H2 Homologs and Variants

The natural world remains a vast reservoir of undiscovered cyclotides. Plants, particularly from the Violaceae, Rubiaceae, Cucurbitaceae, Fabaceae, and Solanaceae families, produce a diverse array of these peptides, often with numerous variants within a single species. uq.edu.auresearchgate.net The exploration for novel this compound homologs and variants is a key area of future research.

Detailed research findings indicate that cyclotides can be considered a natural combinatorial library. uq.edu.au For instance, studies on various Viola species have led to the identification of numerous cycloviolacin variants, each with slight variations in its amino acid sequence. portlandpress.com These natural variations can have significant impacts on the biological activity of the peptides. For example, minor changes in the primary sequence of cycloviolacins have been shown to alter their hemolytic activity.

Future efforts in this area will likely involve advanced screening techniques, such as genomics and proteomics, to rapidly identify new cyclotide sequences from a wide range of plant sources. mdpi.com The discovery of new homologs and variants of this compound will not only expand our understanding of their natural diversity and evolutionary relationships but also provide a broader template for the design of new therapeutic agents. portlandpress.com

Advanced Mechanistic Studies on Cellular and Molecular Targets

While it is understood that many cyclotides, including those closely related to this compound, exert their cytotoxic effects by disrupting cell membranes, the precise molecular interactions are still being elucidated. researchgate.netnih.gov Advanced mechanistic studies are crucial to unravel the specific cellular and molecular targets of this compound.

Research has shown that cyclotides like cycloviolacin O2, a close homolog of H2, preferentially interact with membranes containing phosphatidylethanolamine (B1630911) (PE) headgroups, leading to membrane permeabilization. researchgate.netnih.govnih.gov The mechanism is thought to involve the formation of pores in the cell membrane, which disrupts cellular integrity and leads to cell death. nih.govnih.gov Fluorescence microscopy has demonstrated that co-exposure to cycloviolacin O2 can increase the cellular internalization of other drugs in resistant cancer cells, suggesting a membrane-disrupting action. nih.gov

A highly conserved glutamic acid residue within the cyclotide structure has been identified as critical for biological activity. rcsb.org Structural studies using NMR spectroscopy on cycloviolacin O2 have revealed that this glutamic acid residue plays a key structural role, helping to coordinate a network of hydrogen bonds. rcsb.org Disruption of this interaction, for instance through methylation, leads to a loss of activity, suggesting that the structural integrity it provides is essential for efficient membrane aggregation and disruption. rcsb.org Future studies will likely employ sophisticated biophysical techniques and high-resolution imaging to visualize the interaction of this compound with lipid bilayers and to identify any specific protein receptors that may be involved in its activity.

Rational Design of Potent and Selective this compound Analogues

The stable and constrained scaffold of cyclotides makes them ideal for rational drug design. mdpi.comresearchgate.net Future research will focus on creating potent and selective analogues of this compound with enhanced therapeutic properties and reduced off-target effects.

One of the key strategies in this area is the substitution of specific amino acid residues to modulate the peptide's physicochemical properties and biological activity. portlandpress.com For example, altering the charge distribution on the surface of cyclotides can impact their cytotoxicity and selectivity. tandfonline.com Studies on cycloviolacin O2 have shown that neutralizing cationic residues can decrease its interaction with tumor cell membranes and reduce cytotoxicity. tandfonline.com Conversely, modifications to other residues can be explored to enhance these effects.

Another powerful approach is the grafting of bioactive peptide epitopes onto the cyclotide framework. tandfonline.comresearchgate.net This technique allows for the introduction of novel functionalities while benefiting from the inherent stability of the cyclotide scaffold. portlandpress.com By replacing non-essential loops of the cyclotide with sequences that target specific receptors or enzymes, it is possible to create highly specific therapeutic agents. mdpi.com The synthesis of such analogues is often achieved through solid-phase peptide synthesis. portlandpress.com

Novel Biotechnological Applications Beyond Direct Therapeutic Use (e.g., protein scaffolds, chemical biology tools)

The exceptional stability and structural plasticity of the cyclotide framework, including that of this compound, open up a wide range of biotechnological applications beyond their direct use as therapeutics. mdpi.comresearchgate.net

As protein scaffolds, cyclotides provide a robust framework for the presentation of constrained peptide epitopes. portlandpress.commdpi.com This has significant implications for vaccine development and the design of molecules that can modulate protein-protein interactions. mdpi.com The ability of some cyclotides to penetrate cell membranes also makes them valuable as potential drug delivery vehicles for other therapeutic molecules. nih.gov

In the realm of chemical biology, cyclotides serve as valuable tools for probing biological systems. researchgate.netacs.orgnih.gov Their well-defined structure and amenability to chemical modification allow for the creation of molecular probes to study processes such as membrane binding, protease specificity, and receptor interactions. researchgate.netnih.gov For instance, fluorescently labeled cyclotides can be used to visualize and study membrane dynamics and cellular uptake mechanisms.

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly vital in cyclotide research. acs.org Future studies on this compound will undoubtedly benefit from the tight integration of these methodologies to accelerate discovery and design.

Computational methods such as homology modeling, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting the structure and function of cyclotides. plos.orgbiorxiv.org These in silico approaches can be used to screen large libraries of virtual compounds, identify promising candidates for synthesis, and provide insights into the molecular basis of their activity. biorxiv.orgbiointerfaceresearch.com For example, computational docking studies have been used to predict the binding of cyclotides to protein targets. biointerfaceresearch.com

These computational predictions can then be validated and refined through experimental techniques. Solid-phase peptide synthesis allows for the creation of designed analogues, while NMR spectroscopy is crucial for determining their three-dimensional structures. researchgate.netnih.gov A range of biochemical and biophysical assays are then used to characterize their biological activity and mechanism of action. researchgate.net This iterative cycle of computational design and experimental validation will be instrumental in advancing our understanding and application of this compound.

Q & A

Q. What methodologies are recommended for determining the structure-activity relationship (SAR) of Cycloviolacin H2?

To establish SAR, employ nuclear magnetic resonance (NMR) for resolving its 3D structure and in vitro bioassays (e.g., antimicrobial or cytotoxicity assays) to correlate structural motifs with biological activity. Pair these with site-directed mutagenesis to identify critical residues for function. Validation via molecular dynamics simulations can further clarify stability-activity relationships .

Q. How can researchers assess the cytotoxic thresholds of this compound in mammalian cell lines?

Use dose-response assays (e.g., MTT, LDH release) across multiple cell lines to calculate IC50 values. Include controls for membrane integrity (e.g., propidium iodide staining) and validate results with flow cytometry to distinguish apoptosis from necrosis. Ensure consistency by standardizing cell passage numbers and culture conditions .

Q. What are the best practices for isolating this compound from natural sources?

Optimize extraction using buffered aqueous solutions to preserve structural stability. Purify via reversed-phase HPLC or affinity chromatography and confirm purity with mass spectrometry (e.g., MALDI-TOF). Document extraction yields and purity levels to enable cross-study comparisons .

Advanced Research Questions

Q. How to resolve contradictions in reported mechanisms of action (MOA) for this compound across studies?

Conduct multi-method validation :

  • Use surface plasmon resonance (SPR) to quantify target binding affinity.
  • Apply transcriptomic profiling (RNA-seq) to identify affected pathways.
  • Perform comparative studies under standardized conditions (e.g., pH, temperature) to isolate confounding variables. Cross-reference findings with structural analogs (e.g., cycloviolacin O2) to identify conserved mechanisms .

Q. What experimental designs are optimal for studying this compound’s synergy with antiviral drugs?

Apply combination index assays (Chou-Talalal method) to quantify synergy. Validate with isobologram analysis and mechanistic studies (e.g., viral entry inhibition assays). Include time-kill kinetics to assess temporal effects and use orthogonal models (e.g., ex vivo tissue cultures) to confirm relevance to human physiology .

Q. How to integrate computational modeling with experimental validation for this compound’s target interactions?

  • Perform molecular docking (AutoDock, GOLD) to predict binding sites.
  • Validate predictions via alanine-scanning mutagenesis and isothermal titration calorimetry (ITC) .
  • Cross-reference results with structural databases (PDB) to identify conserved interaction patterns. Combine free-energy calculations (MM-PBSA) with experimental binding data to refine models .

Q. How to address potential off-target effects of this compound in complex biological systems?

Utilize proteome-wide screening (e.g., phage display libraries) to identify unintended targets. Validate hits with CRISPR-Cas9 knockout models and high-content imaging to assess phenotypic changes. Incorporate toxicity panels (e.g., hepatocyte assays) to evaluate systemic impacts .

Methodological Best Practices

Q. What steps ensure reproducibility in this compound bioactivity studies?

  • Document detailed protocols (e.g., buffer compositions, instrument calibration).
  • Use authenticated cell lines (e.g., ATCC-certified) and report passage numbers.
  • Share raw data (e.g., spectral files, dose-response curves) in public repositories (Zenodo, Figshare). Adhere to MIAME or ARRIVE guidelines for experimental reporting .

Q. How to design studies investigating this compound’s stability under physiological conditions?

Conduct accelerated stability testing (varied pH, temperature) with circular dichroism (CD) to monitor structural integrity. Pair with proteolytic resistance assays (e.g., trypsin digestion) and serum stability tests to simulate in vivo conditions. Quantify degradation products via LC-MS/MS .

Ethical and Analytical Considerations

Q. What ethical guidelines apply to in vivo studies of this compound?

Follow Institutional Animal Care and Use Committee (IACUC) protocols for dosing and endpoint criteria. Prioritize 3R principles (Replacement, Reduction, Refinement) by using ex vivo models (e.g., organoids) where feasible. Disclose conflicts of interest and data ownership in publications .

Q. How to critically evaluate conflicting data on this compound’s bioavailability?

Perform meta-analysis of pharmacokinetic parameters (e.g., AUC, Cmax) across studies. Assess methodological variability (e.g., administration routes, detection limits). Use compartmental modeling (NONMEM) to reconcile discrepancies and identify understudied factors (e.g., protein binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.